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molecular formula C11H17NO4 B8689233 tert-Butyl 2,4-diformylpyrrolidine-1-carboxylate

tert-Butyl 2,4-diformylpyrrolidine-1-carboxylate

Cat. No. B8689233
M. Wt: 227.26 g/mol
InChI Key: SICDLRKTPQAWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872010B2

Procedure details

To a solution of the crude product of Example 2B (2.92 mmol) in CH3OH at 0° C. was added benzylamine (0.35 mL, 3.21 mmol) and NaCNBH3 (1.83 g, 29.2 mmol). The ice-bath was removed and the mixture stirred at 20° C. for 24 h. The solution was cooled to 0° C. and 10 mL EtOAc and 10 mL H2O were added followed by 5 mL of saturated, aqueous NaHCO3. The layers were separated and the aqueous layer was extracted with 10 mL EtOAc. The combined organic layers were washed with 5 mL H2O followed by 5 mL brine, then were dried over anhydrous Na2SO4. The mixture was filtered and the filtrate was concentrated and purified via flash column chromatography to give 0.68 g (2.25 mmol, 77% two-step yield) of the title compound. 1H NMR (CH3OH-d4, 300 MHz) δ 1.37 and 1.51 (s, rotamers, 9H), 1.46 (m, 1H), 1.57 (dd, J=11.2, 7.46 Hz, 1H), 1.88 (m, 1H), 1.97 (m, 1H), 2.32 (m, 2H), 2.82 (m, 1H), 3.02 (m, 1H), 3.52 (m, 3H), 3.91 (m, 1H), 7.20 (m, 1H), 7.27 (m, 4H); MS (DCl/NH3) m/z 303 (M+H)+.
Quantity
2.92 mmol
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]([CH:13]=O)[CH2:10][CH:9]1[CH:15]=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[BH3-]C#N.[Na+]>CO>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]2[CH2:10][CH:9]1[CH2:15][N:24]([CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[CH2:13]2)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
2.92 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CC(C1)C=O)C=O
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
1.83 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
10 mL EtOAc and 10 mL H2O were added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 10 mL EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with 5 mL H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified via flash column chromatography
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C2CN(CC(C1)C2)CC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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